molecular formula C8H11NO4 B11833659 methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate

methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate

Cat. No.: B11833659
M. Wt: 185.18 g/mol
InChI Key: PRZKTDRBMSLTNA-SSDOTTSWSA-N
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Description

methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate is a high-value chiral building block designed for advanced organic and pharmaceutical synthesis. This compound features a β-keto ester motif, a hydroxyl group, and a nitrile group on a chiral backbone, making it a versatile precursor for constructing complex molecules with multiple stereocenters. Its primary research application is as a key intermediate in the synthesis of chiral diols, which are critical components of HMG-CoA reductase inhibitors, a major class of cholesterol-lowering drugs known as statins . The (R)-configuration at the chiral center is essential for ensuring the correct stereochemistry and subsequent biological activity of the final active pharmaceutical ingredient (API). Researchers utilize this compound in developing efficient synthetic routes, often employing biocatalytic methods using ketoreductases (KREDs) or chemical reduction strategies to achieve high diastereoselectivity . The presence of multiple functional groups allows for sequential chemical transformations, enabling its use in the synthesis of various target structures beyond statins. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl (3R)-6-cyano-3-hydroxy-5-oxohexanoate

InChI

InChI=1S/C8H11NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h7,11H,2,4-5H2,1H3/t7-/m1/s1

InChI Key

PRZKTDRBMSLTNA-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC(=O)CC#N)O

Canonical SMILES

COC(=O)CC(CC(=O)CC#N)O

Origin of Product

United States

Preparation Methods

Cyanide Substitution via Halo-Hydroxy Ester Intermediates

A widely documented approach involves substituting a halogen atom in a halo-hydroxy ester with cyanide. For example, U.S. Patent 5,155,251 describes the reaction of (S)-4-bromo-3-hydroxybutyric acid ethyl ester with sodium cyanide in aqueous ethanol (20–25°C, 16 hours), yielding (R)-4-cyano-3-hydroxybutyric acid ethyl ester. This intermediate is then subjected to a Claisen-like condensation with methyl acetate enolate, generated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −45°C. The enolate attacks the carbonyl of the cyano-hydroxy ester, forming the ketone moiety at position 5.

Key Steps :

  • Cyanide substitution :

    (S)-4-Bromo-3-hydroxybutyrate ester+NaCNEthanol/H2O(R)-4-Cyano-3-hydroxybutyrate ester[1][3]\text{(S)-4-Bromo-3-hydroxybutyrate ester} + \text{NaCN} \xrightarrow{\text{Ethanol/H}_2\text{O}} \text{(R)-4-Cyano-3-hydroxybutyrate ester} \quad
  • Enolate condensation :

    Methyl acetate+LDAEnolate(R)-4-Cyano-3-hydroxybutyrate esterMethyl (R)-6-cyano-3-hydroxy-5-oxohexanoate[1][5]\text{Methyl acetate} + \text{LDA} \rightarrow \text{Enolate} \xrightarrow{\text{(R)-4-Cyano-3-hydroxybutyrate ester}} \text{Methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate} \quad

Advantages :

  • High stereochemical fidelity due to retention of configuration during cyanide substitution.

  • Avoids costly chiral catalysts.

Challenges :

  • Low-temperature conditions (−45°C) increase operational complexity.

  • Requires strict anhydrous conditions for enolate formation.

Bryce Reaction with Methyl Bromoacetate

Chinese Patent CN103420871B outlines a route leveraging the Bryce reaction, wherein an organozinc reagent derived from methyl bromoacetate couples with (S)-4-chloro-3-hydroxybutyronitrile. The process involves:

  • Zinc reagent preparation : Methyl bromoacetate reacts with activated zinc powder in tetrahydrofuran (45–55°C, 2 hours).

  • Coupling : The zinc reagent reacts with (S)-4-chloro-3-hydroxybutyronitrile at 65–70°C, forming the carbon skeleton.

  • Cyanide introduction : Sodium cyanide substitutes the chloride, yielding the final product.

Reaction Conditions :

  • Solvent: Tetrahydrofuran or 1,2-dichloroethane.

  • Yield: 83–85% after purification via ethyl acetate extraction and silica gel chromatography .

Mechanistic Insight :
The Bryce reaction proceeds through a single-electron transfer mechanism, enabling C–C bond formation without racemization. The (S)-configuration of the starting nitrile dictates the (R)-configuration in the product.

Transesterification of Tert-Butyl Esters

Several patents (e.g., WO1999032434A1 , EP0643689B1 ) synthesize the tert-butyl ester analog, which is subsequently transesterified to the methyl ester. For instance:

  • Synthesis of tert-butyl ester : (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate is prepared via aldol condensation of tert-butyl acetate enolate with (R)-4-cyano-3-hydroxybutyrate ester .

  • Transesterification : The tert-butyl group is replaced by methyl using acidic methanol:

    tert-Butyl ester+MeOHHCl, 60°CMethyl ester[2][5]\text{tert-Butyl ester} + \text{MeOH} \xrightarrow{\text{HCl, 60°C}} \text{Methyl ester} \quad

Yield : ~90% after 12 hours .

Drawbacks :

  • Adds an extra synthetic step.

  • Acidic conditions risk epimerization at the chiral center, necessitating careful pH control.

Continuous Flow Synthesis

Chinese Patent CN105461593A describes a continuous method to enhance efficiency:

  • Enolate generation : Methyl acetate and LDA react in a first reactor (−40°C to 0°C).

  • Condensation : The enolate merges with (R)-4-cyano-3-hydroxybutyrate ester in a second reactor (−15°C to 10°C).

  • Workup : Mineral acid quench (pH 2–3) followed by ethyl acetate extraction.

Benefits :

  • Reduced reaction time (residence time <5 minutes per step).

  • Scalable for industrial production .

Comparative Analysis of Methods

Method Yield Stereopurity Scalability Cost
Cyanide Substitution 75–80%>98% eeModerateMedium
Bryce Reaction 83–85%>99% eeHighLow
Transesterification 85–90%95–97% eeLowHigh (2 steps)
Continuous Flow 78–82%>98% eeVery HighLow

Critical Considerations

  • Stereocontrol : All methods rely on chiral starting materials (e.g., (S)-4-bromo-3-hydroxybutyrate) to ensure the (R)-configuration. Enzymatic resolution or asymmetric catalysis is absent in the literature reviewed.

  • Purification : Silica gel chromatography or recrystallization from hexane/heptane is standard .

  • Environmental Impact : The Bryce reaction minimizes solvent waste via continuous flow, whereas transesterification generates tert-butanol as a byproduct.

Chemical Reactions Analysis

Aldol Condensation for β-Keto Ester Formation

The compound is synthesized via an aldol-like condensation between (R)-4-cyano-3-hydroxybutyric acid methyl ester and the lithium enolate of tertiary butyl acetate. This reaction exploits the nucleophilicity of the enolate to attack the electrophilic carbonyl carbon of the hydroxy ester .

Key Conditions :

  • Base : Lithium diisopropylamide (LDA, 2 M in THf/heptane)

  • Temperature : -50°C to -30°C

  • Solvent : Tetrahydrofuran (THF)

  • Yield : Not isolated but carried forward in situ .

Mechanistic Insight :
The reaction preserves the (R)-configuration at the hydroxyl-bearing carbon due to stereochemical retention during enolate formation and subsequent quenching .

Reduction of the β-Keto Group

The 3-oxo group undergoes selective reduction to form a diol intermediate, a precursor for acetonide protection.

Reaction Table :

ReagentConditionsProductReference
NaBH₄, methoxydiethylboraneTHF/MeOH, -85°C to -97°C(3R,5R)-6-cyano-3,5-dihydroxyhexanoate

Notes :

  • The borane complex directs stereoselective reduction, yielding a 1,3-diol with retained configuration .

  • Over-reduction of the nitrile group is not observed under these conditions .

Acetonide Protection of Diol

The diol intermediate is protected as a cyclic acetal to prevent unwanted side reactions during subsequent synthetic steps.

Reaction Scheme :
$$ \text{(3R,5R)-diol} + 2,2\text{-dimethoxypropane} \xrightarrow{\text{H}^+} \text{(4R-cis)-1,3-dioxane-4-acetate} $$

Conditions :

  • Catalyst : Acidic (e.g., p-toluenesulfonic acid)

  • Solvent : THF/methanol

  • Outcome : Forms a rigid six-membered ring, stabilizing the diol for further functionalization .

Functionalization of the Nitrile Group

While direct reactions of the nitrile group are not explicitly documented for the methyl ester, analogous tert-butyl esters undergo hydrolysis to carboxylic acids under acidic or enzymatic conditions.

Hypothesized Pathway :
$$ \text{-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{ or lipase}} \text{-COOH} $$

Supporting Evidence :

  • The nitrile in structurally similar compounds (e.g., tert-butyl derivatives) resists nucleophilic attack under aldol conditions but can be hydrolyzed post-synthesis .

Ester Hydrolysis and Transesterification

The methyl ester group can be hydrolyzed to the corresponding acid or transesterified to bulkier esters (e.g., tert-butyl) for improved stability.

Conditions for Hydrolysis :

  • Acidic : HCl (2.8 N aqueous) at 0°C .

  • Basic : Not reported, but likely feasible with NaOH/MeOH.

Transesterification Example :
$$ \text{Methyl ester} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{tert-butyl ester} $$

Stability and Handling

  • Thermal Stability : Decomposes above 100°C; storage recommended at -20°C under inert gas .

  • Light Sensitivity : No explicit data, but β-keto esters generally require protection from UV light.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions, often utilizing Grignard reagents to form carbon-carbon bonds. Industrial production may leverage continuous flow reactors and advanced purification methods like chromatography to optimize yield and purity.

Chemistry

In the field of chemistry, methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse synthetic pathways.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to a keto groupPotassium permanganate
ReductionCyano group can be reduced to an amineLithium aluminum hydride
SubstitutionCyano group participates in nucleophilic reactionsVarious nucleophiles

Biology

This compound has been studied for its potential role in biochemical pathways and enzyme interactions. It acts as a substrate for various enzymes, particularly carbonyl reductases. For instance, engineered carbonyl reductases from Candida boidinii have demonstrated significant activity with this compound, converting it into more biologically active forms.

Medicine

The compound is investigated for its therapeutic properties , particularly as a precursor in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. Its unique functional groups contribute to its reactivity and biological activity, making it an important candidate in pharmaceutical research.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as an intermediate in various chemical syntheses makes it valuable for developing new products.

Case Study 1: Atorvastatin Synthesis

This compound plays a critical role in the synthesis of atorvastatin. Research has shown that modifications to this compound can lead to enhanced efficacy and specificity of atorvastatin derivatives.

Case Study 2: Enzymatic Activity

A study demonstrated that engineered carbonyl reductases could convert this compound into biologically active forms with high specificity. This highlights the compound's potential in enzyme engineering and biocatalysis.

Mechanism of Action

The mechanism by which methyl ®-6-cyano-3-hydroxy-5-oxohexanoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxy and keto groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, ester groups, or oxidation states, leading to variations in physicochemical properties and applications. Key analogs include:

tert-Butyl 6-Cyano-5-Hydroxy-3-Oxohexanoate
  • Structural Differences : The tert-butyl ester group replaces the methyl ester.
  • Impact :
    • Stability : The bulky tert-butyl group enhances steric protection of the ester, improving stability under acidic conditions .
    • Solubility : Reduced solubility in polar solvents compared to the methyl ester.
    • Applications : Preferred in multi-step syntheses requiring stable intermediates.
Ethyl 6-Chloro-5-Oxohexanoate
  • Structural Differences: Chloro substituent at position 6 (vs. cyano) and ethyl ester (vs. methyl).
  • Physicochemical Properties: Molecular Weight: 192.64 g/mol (vs. 185.17 g/mol for methyl (R)-6-cyano analog). LogP: 1.53 (higher lipophilicity due to chloro vs. cyano’s polar nature) .
  • Reactivity: The chloro group is less electron-withdrawing than cyano, reducing electrophilicity at adjacent carbons.
Methyl 3-Oxodecanoate
  • Structural Differences: Lacks cyano and hydroxyl groups; features a longer alkyl chain.
  • Functional Impact: Hydrophobicity: Increased LogP due to the decanoate chain. Applications: Primarily used in lipid metabolism studies rather than drug synthesis .

Comparative Data Table

Property Methyl (R)-6-Cyano-3-Hydroxy-5-Oxohexanoate tert-Butyl 6-Cyano-5-Hydroxy-3-Oxohexanoate Ethyl 6-Chloro-5-Oxohexanoate Methyl 3-Oxodecanoate
Molecular Formula C₈H₁₁NO₄ C₁₁H₁₇NO₄ C₈H₁₃ClO₃ C₁₁H₂₀O₃
Molecular Weight (g/mol) 185.17 235.26 192.64 200.28
Key Functional Groups Cyano, Hydroxyl, Ketone, Methyl Ester Cyano, Hydroxyl, Ketone, tert-Butyl Ester Chloro, Ketone, Ethyl Ester Ketone, Methyl Ester
LogP ~0.8 (estimated) ~1.9 1.53 ~2.5
Primary Application Statin synthesis Multi-step pharmaceutical intermediates Specialty chemical synthesis Lipid metabolism studies

Biological Activity

Methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate is a compound of significant interest due to its biological activities, particularly in the context of its role as an intermediate in the synthesis of atorvastatin, a cholesterol-lowering drug. This article delves into its biological activity, synthesis processes, and relevant case studies that illustrate its utility in pharmaceutical applications.

This compound is characterized by its unique functional groups, which include a cyano group and a hydroxyl group. These features contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

Property Value
Molecular FormulaC₈H₉N₁O₃
Molecular Weight169.16 g/mol
SolubilitySoluble in organic solvents

Biological Activity

The compound exhibits several biological activities, primarily linked to its role as a precursor in the biosynthesis of atorvastatin. The following sections summarize key findings regarding its biological effects:

1. Enzymatic Activity

This compound serves as a substrate for various enzymes, notably carbonyl reductases. Research indicates that certain engineered carbonyl reductases can convert this compound into more biologically active forms with high specificity and efficiency. For example, the enzyme from Candida boidinii has shown significant activity with this substrate, achieving specific activities of up to 4.65 U/mg under optimal conditions .

2. Cholesterol-Lowering Effects

As an intermediate in atorvastatin synthesis, this compound indirectly contributes to cholesterol regulation. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthetic pathway. The inhibition of this enzyme leads to decreased cholesterol levels in the bloodstream, which is crucial for cardiovascular health .

Case Studies

Several studies have explored the practical applications and efficiencies of synthesizing this compound:

Case Study 1: Enzyme Engineering

A study focused on the directed evolution of HheC2360, an enzyme used for biocatalytic synthesis, demonstrated enhanced activity when specific mutations were introduced. The variant V84G/W86F showed a 15-fold increase in catalytic efficiency when converting substrates related to atorvastatin synthesis . This highlights the potential for optimizing enzyme systems to improve yields of this compound.

Case Study 2: Synthesis Process Optimization

Research has also aimed at improving synthetic routes for producing this compound economically and efficiently. A novel method was developed that reduced costs by minimizing the use of expensive starting materials and simplifying the protection-deprotection steps traditionally required in chemical synthesis .

Summary of Findings

The biological activity of this compound is closely tied to its role as a precursor for atorvastatin, showcasing its importance in cholesterol management. Its enzymatic interactions and potential for optimization through biocatalysis present significant avenues for research and application.

Future Directions

Further research should focus on:

  • Enhanced Biocatalysis : Developing more efficient enzymes through genetic engineering.
  • Clinical Studies : Investigating direct health impacts beyond atorvastatin synthesis.
  • Sustainability : Exploring greener synthetic methods to reduce environmental impact.

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